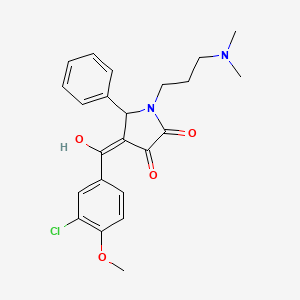

5-amino-2-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

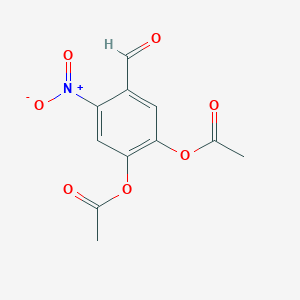

The compound 5-amino-2-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide is a derivative of sulfonamide, a group known for its various biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related sulfonamide derivatives. For instance, the synthesis of sulfonamide derivatives with antiviral activity is explored in the first paper, where a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives are synthesized and tested for their anti-tobacco mosaic virus activity . The second paper discusses the binding of sulfonamide derivatives to the human carbonic anhydrase isozyme II, which is a zinc-containing enzyme . These studies highlight the significance of sulfonamide derivatives in medicinal chemistry.

Synthesis Analysis

The synthesis of related sulfonamide derivatives is detailed in the first paper, where a multi-step process starting from 4-chlorobenzoic acid leads to the formation of various sulfonamide compounds . The process includes esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines to yield the final sulfonamide derivatives. Although the specific synthesis of 5-amino-2-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide is not described, the general approach to synthesizing sulfonamide derivatives can be inferred from this paper.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives and their interaction with enzymes is discussed in the second paper, where X-ray crystallography is used to study the binding of sulfonamide derivatives to human carbonic anhydrase isozyme II . The thiadiazole-sulfonamide moiety binds to the zinc ion within the enzyme and interacts with specific amino acid residues. This information is crucial for understanding how structural variations in sulfonamide derivatives can influence their binding affinity and biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonamide derivatives are complex and involve multiple steps, as outlined in the first paper . The reactions include esterification, which introduces an ester group, followed by hydrazination to add a hydrazine moiety. Subsequent steps lead to the formation of a thiadiazole ring, which is a common feature in many biologically active sulfonamides. The final step involves the introduction of various amine groups to form the final sulfonamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are not explicitly discussed in the provided papers. However, the structural data obtained from X-ray crystallography, as mentioned in the second paper, can provide insights into the physical properties such as solubility and crystallinity . The chemical properties, such as reactivity and stability, can be inferred from the synthesis process and the types of chemical bonds present in the sulfonamide derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity : Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde scaffolds have been evaluated for antimicrobial activity against a range of bacteria, fungi, and Mycobacterium species. A compound from this series showed notable activity against Staphylococcus aureus, including methicillin-sensitive and resistant strains, as well as Mycobacterium kansasii (Krátký et al., 2012).

Antitumor Applications : Sulfonamide derivatives have been assessed for antitumor properties. Certain compounds in this category demonstrated potential as cell cycle inhibitors and progressed to clinical trials for their antitumor effects (Owa et al., 2002).

Carbonic Anhydrase Inhibition : Various halogenated sulfonamides, including those similar to the query compound, have been synthesized and tested as inhibitors of carbonic anhydrase, particularly the tumor-associated isozyme IX. These studies suggest potential applications in designing antitumor agents (Ilies et al., 2003).

Development of Broad Specificity Antibodies : Research has been conducted to generate antibodies for a wide range of sulfonamide antibiotics, including compounds similar to the query chemical. These antibodies were used to develop sensitive assays for the detection of sulfonamide antibiotics in milk samples (Adrián et al., 2009).

Synthesis of Antitumor Drugs : Sulfonamide derivatives have been designed and synthesized as antitumor agents, combining sulfonamide with other antitumor moieties, showing promise in reducing tumor growth with lower toxicity (Huang et al., 2001).

Propiedades

IUPAC Name |

5-amino-2-chloro-N-ethyl-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-2-17(12-6-4-3-5-7-12)20(18,19)14-10-11(16)8-9-13(14)15/h3-10H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXYBBCWLFPDTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3017958.png)

![2-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-(2-methoxyethyl)nicotinamide](/img/structure/B3017961.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid](/img/structure/B3017962.png)

![4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3017963.png)

![3,4-dichloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B3017966.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3017968.png)

![N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3017970.png)

![1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B3017972.png)

![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine](/img/structure/B3017978.png)